3-methyl-2-benzofuran-1(3H)-one
Overview
Description
3-Methyl-1-butanol, also known as Isoamyl alcohol, is a pentanol isomer useful in biofuels. It is used as a starting material for the production of isoamyl acetate, a flavoring agent applicable in the food industry .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like the Knoevenagel reaction, which is a type of condensation reaction .Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using various spectroscopic techniques, including 1H NMR, 13C NMR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving these compounds can be complex and varied. For example, the reaction of 1H-indole-3-carbaldehyde with CH acids or 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one involves a Cu (I) catalyzed [3+2] dipolar cycloaddition .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various techniques. For example, 3-Methyl-1-butanol has a melting point of -117 °C, a boiling point of 131-132 °C, and a density of 0.809 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis and Chemical Studies
- Synthesis of Derivatives: 3-Methyl-1(3H)-isobenzofuranone has been used in the synthesis of various chemical compounds. For example, its derivatives were tested for their ability to inhibit cholesterol biosynthesis in vitro (Cozzi, Carganico & Orsini, 1983).
- NMR Studies: The compound has been studied using nuclear magnetic resonance (NMR) techniques to understand its chemical properties and shifts. This includes 17O NMR chemical shifts investigations to explore the impact of different substituents on its molecular structure (Kolehmainen et al., 1998).
Biological and Medicinal Research
- Cytotoxicity Studies: Some isobenzofuranone derivatives show cytotoxicity against certain human cancer cells, highlighting their potential in cancer research (Xie et al., 2012).
- Antibiotic Properties: Compounds derived from 3-Methyl-1(3H)-isobenzofuranone isolated from Aspergillus duricaulis have demonstrated antibiotic activity (Achenbach et al., 1982).
Photoreactions and Environmental Studies
- Photochemical Studies: Research on photochemical reactions of related compounds has been conducted, which can be useful in understanding environmental impacts and synthetic applications (Plíštil et al., 2006).
- Environmental Impact Studies: The photo-oxidation products of 3-Methyl-1(3H)-isobenzofuranone have been studied in the context of environmental conditions, such as their behavior in seawater when exposed to sunlight (Ehrhardt, Bícego & Weber, 1997).
Mechanism of Action
Target of Action
It is known that many indole derivatives, which share a similar structure with 3-methyl-1(3h)-isobenzofuranone, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The interaction often involves the formation of a complex between the compound and its target, which can alter the function of the target and lead to downstream effects.
Biochemical Pathways
For instance, some indole derivatives are involved in the l-leucine biosynthesis pathway . They can be produced from 2-ketoisocaproate, a common precursor in this pathway .
Pharmacokinetics
The pharmacokinetic properties of indole derivatives have been studied . These properties can significantly impact the bioavailability of the compound, influencing its therapeutic potential.
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they can induce a wide range of molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Methyl-1(3H)-isobenzofuranone. For instance, indoor air pollutants like 3-methyl-1-butanol, a compound similar to 3-Methyl-1(3H)-isobenzofuranone, can have negative effects on plant and human health . The concentration of such compounds can vary depending on the specific indoor environment, which can influence their biological activity .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-methyl-3H-2-benzofuran-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-6-7-4-2-3-5-8(7)9(10)11-6/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVDIMLQFRPIMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10875862 | |
Record name | 3-METHYL-1(3H)-ISOBENZOFURANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10875862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3453-64-3 | |
Record name | 3-Methylphthalide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3453-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-1(3H)-isobenzofuranone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003453643 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-METHYL-1(3H)-ISOBENZOFURANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10875862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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